Levamisole Impurity B, chemically identified as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, is a notable degradation product of Levamisole, an anthelmintic drug that has been widely utilized in both veterinary and human medicine. The presence of impurities, such as Levamisole Impurity B, is critical in pharmaceutical research and quality control processes to ensure the safety, efficacy, and stability of drug formulations. The compound is recognized for its implications in toxicological studies and its role as a reference standard in analytical methods for detecting impurities in Levamisole formulations .
Levamisole Impurity B is classified under organic compounds, specifically within the categories of thiazoles and imidazoles. It is derived from the degradation pathways of Levamisole, which can occur through various chemical reactions under specific conditions. The compound is listed with the Chemical Abstracts Service registry number 20406-02-4, facilitating its identification in scientific literature and databases .
Levamisole Impurity B can be synthesized through several methods, primarily focusing on the controlled degradation of Levamisole. One common approach involves hydrolysis reactions where Levamisole undergoes degradation in aqueous solutions.
Key Synthesis Steps:
In industrial applications, the synthesis often employs degradation processes that are tightly monitored to prevent excessive formation of unwanted by-products. Techniques may include:
The molecular structure of Levamisole Impurity B features an imidazo[2,1-b]thiazole ring system with a phenyl group attached. Its structural formula can be represented as follows:
Molecular Characteristics:
Levamisole Impurity B can participate in various chemical reactions typical for compounds containing thiazole and imidazole moieties:
These reactions are essential for understanding the stability and behavior of Levamisole Impurity B in pharmaceutical formulations.
Levamisole Impurity B finds several applications in scientific research:
Levamisole Impurity B is systematically named 3-[(E)-2-phenylethenyl]thiazolidin-2-imine according to IUPAC conventions [5] [8]. The name reflects its core structural components:
The stereodescriptor (E) specifies the trans configuration of the ethenyl bridge, critical for molecular geometry and intermolecular interactions. This nomenclature adheres to Rule P-57.1.4 of IUPAC recommendations for imines and emphasizes the parent heterocycle while treating the styrenyl group as a substituent [6]. Alternative designations include "EP Impurity B" in pharmacopeial contexts and CAS registry number 37430-07-2 [3] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR assignments provide definitive evidence for the structure of Levamisole Impurity B. Key signals include [1] [4]:
Table 1: NMR Assignments for Levamisole Impurity B
Atom Position | 1H Chemical Shift (δ, ppm) | Multiplicity | 13C Chemical Shift (δ, ppm) |
---|---|---|---|
C2 (imine) | – | – | 165.5 |
=CH–Ph | 7.10 | d (J = 16.5 Hz) | 129.5 |
–CH= | 6.65 | d (J = 16.5 Hz) | 126.8 |
Thiazolidine C3 | – | – | 55.2 |
Thiazolidine C4 | 4.05 | t | 31.0 |
Thiazolidine C5 | 3.65 | t | 48.5 |
Mass Spectrometry (MS)
LC-ESI/MSn analysis shows a protonated molecular ion [M+H]+ at m/z 205.1 (theoretical: 204.3 for C11H12N2S). Fragmentation pathways include:
Infrared (IR) Spectroscopy
IR absorption bands at:
Machine Learning-Assisted Elucidation
Recent advances like ShiftML and IMPRESSION accelerate NMR prediction by combining quantum mechanical accuracy with machine learning efficiency. These tools reduce computational time from days to minutes while maintaining <0.5 ppm error margins for 1H NMR [4] [7].
Levamisole Impurity B arises during the synthesis of the anthelmintic drug levamisole hydrochloride (CAS 16595-80-5). Structural comparisons reveal:
Table 2: Structural Comparison of Levamisole and Key Impurities
Compound | Molecular Formula | Key Structural Features | Origin in Synthesis |
---|---|---|---|
Levamisole HCl | C₁₁H₁₂N₂S·HCl | (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole | Target API |
Impurity B | C₁₁H₁₂N₂S | 3-[(E)-Styryl]thiazolidin-2-imine | Dehydration side product |
Impurity A (CAS 32190-34-4) | C₁₁H₁₄N₂OS | 3-(2-Amino-2-phenylethyl)thiazolidin-2-one | Incomplete cyclization |
Impurity D (CAS 4335-28-8) | C₁₁H₁₀N₂S | 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole | Over-reduction product |
No experimental crystal structure of Levamisole Impurity B has been reported to date. However, computational modeling predicts:
Polymorphic screening suggests potential for two solid forms:
Machine learning tools like GIPAW DFT (gauge including projected augmented wave) enable prediction of solid-state NMR chemical shifts for hypothetical polymorphs, aiding in form characterization without single-crystal data [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0